

physical properties of (R)-N-Methyl-3-pyrrolidinol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-Methyl-3-pyrrolidinol

Cat. No.: B031351

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of (R)-N-Methyl-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Methyl-3-pyrrolidinol, also known as (3R)-1-Methylpyrrolidin-3-ol, is a chiral building block of significant interest in medicinal chemistry and drug development.^[1] Its specific stereochemistry makes it a valuable intermediate in the asymmetric synthesis of complex pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.^{[1][2]} This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a logical workflow for property characterization.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of (R)-N-Methyl-3-pyrrolidinol are summarized below. These properties are crucial for its handling, application in synthesis, and purification.

Property	Value	Source
Molecular Formula	C ₅ H ₁₁ NO	[1] [2]
Molecular Weight	101.15 g/mol	[1] [2] [3]
Appearance	Clear yellow to colorless liquid	[1] [3]
Boiling Point	50-52 °C at 1 mmHg (6.67 Pa)	[1] [2] [4]
Density	0.921 g/mL at 25 °C	[1] [2] [4]
Refractive Index (n _{20/D})	1.460 - 1.464	[1] [2] [4]
Optical Rotation ([α] _{20/D})	-7° (c = 1 in Chloroform)	[1] [2]
Purity	≥ 97-98% (GC)	[1] [2]
CAS Number	104641-60-3	[1] [2]

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for compound verification and use in further applications. The following sections detail standard laboratory protocols for measuring the key physical properties of liquid compounds like (R)-N-Methyl-3-pyrrolidinol.

Determination of Density

The density of a liquid can be determined by accurately measuring the mass of a known volume.[\[5\]](#)

Objective: To measure the mass per unit volume of (R)-N-Methyl-3-pyrrolidinol.

Apparatus:

- Analytical balance (accurate to ±0.001 g)
- Graduated cylinder (e.g., 10 mL or 25 mL) or a more accurate volumetric flask/pycnometer
- Thermometer

Procedure:

- Ensure the graduated cylinder is clean and completely dry.
- Place the empty, dry graduated cylinder on the analytical balance and tare the mass to zero. If taring is not possible, record the mass of the empty cylinder (m_1).[\[5\]](#)
- Carefully pour a specific volume of (R)-N-Methyl-3-pyrrolidinol into the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[\[5\]](#)[\[6\]](#)
- Place the graduated cylinder containing the liquid back on the balance and record the new mass (m_2).[\[5\]](#)
- The mass of the liquid (m) is calculated as $m = m_2 - m_1$.
- Calculate the density (ρ) using the formula: $\rho = \text{mass} / \text{volume}$.[\[5\]](#)
- Record the ambient temperature, as density is temperature-dependent.
- For improved accuracy, repeat the measurement multiple times and calculate the average value.[\[5\]](#)[\[6\]](#)

Determination of Boiling Point (Micro Method)

For small sample quantities, the micro-boiling point or Thiele tube method is highly effective.[\[7\]](#) [\[8\]](#) This method observes the temperature at which the liquid's vapor pressure equals the atmospheric pressure.

Objective: To determine the temperature at which (R)-N-Methyl-3-pyrrolidinol boils at a given pressure.

Apparatus:

- Thiele tube or similar heating apparatus (e.g., MelTemp)[\[9\]](#)
- Thermometer

- Small test tube (e.g., 10 x 75 mm)
- Capillary tube (sealed at one end)
- Rubber band or wire for attachment
- Heat source (Bunsen burner or heating mantle)
- Mineral oil (for Thiele tube)

Procedure:

- Add a small amount (approx. 0.5 mL) of (R)-N-Methyl-3-pyrrolidinol to the small test tube.[\[7\]](#)
[\[8\]](#)
- Place the capillary tube into the test tube with its open end down.
- Attach the test tube assembly to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[\[8\]](#)
- Insert the entire assembly into the Thiele tube containing mineral oil, making sure the oil level is above the sample but below the top of the test tube.[\[8\]](#)
- Gently heat the side arm of the Thiele tube.[\[7\]](#) As the temperature rises, air trapped in the capillary tube will bubble out.
- Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[\[7\]](#)[\[8\]](#)
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn up into the capillary tube.[\[7\]](#)[\[8\]](#) Record this temperature.

Note: Since the literature boiling point is given under vacuum (1 mmHg), this atmospheric pressure measurement will be significantly higher. For vacuum distillation, the procedure is adapted within a sealed apparatus connected to a vacuum pump and a manometer.

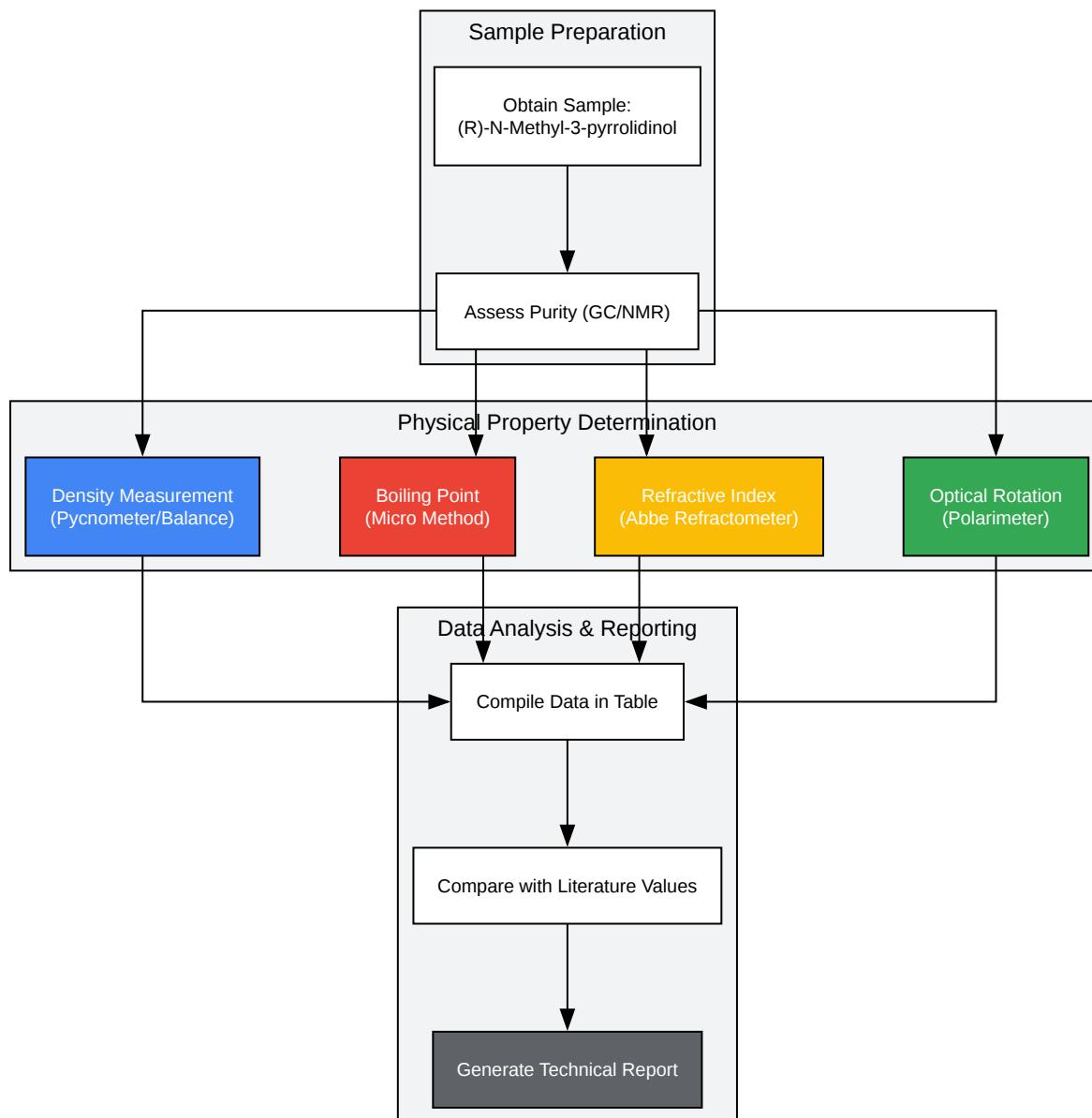
Determination of Refractive Index

The refractive index is a fundamental optical property that measures how light propagates through a substance.[\[10\]](#) It is commonly measured using a refractometer.

Objective: To measure the refractive index of (R)-N-Methyl-3-pyrrolidinol.

Apparatus:

- Abbe refractometer
- Constant temperature water bath (to maintain 20°C)
- Dropper or pipette
- Lint-free tissues
- Calibration standard (e.g., distilled water)


Procedure:

- Turn on the refractometer and the constant temperature water bath set to 20.0°C. Allow the instrument's prisms to equilibrate to the set temperature.
- Calibrate the instrument. Open the prism assembly and clean the surfaces of both the upper and lower prisms with a suitable solvent (e.g., ethanol or acetone) and a lint-free tissue.
- Place a drop of distilled water on the lower prism. Close the prism assembly securely.
- Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields comes into view.
- Sharpen the boundary line by adjusting the dispersion compensator.
- Center the sharp boundary line precisely on the crosshairs of the reticle.
- Read the refractive index from the scale. For water at 20°C, it should be 1.3330. Adjust the instrument if necessary.

- Clean and dry the prisms thoroughly.
- Place a few drops of (R)-N-Methyl-3-pyrrolidinol onto the lower prism and close the assembly.
- Repeat steps 4-7 to measure and record the refractive index of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete physical characterization of a liquid sample such as (R)-N-Methyl-3-pyrrolidinol.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for physical property characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (R)-(-)-1-甲基-3-吡咯烷醇 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(-)-1-Methyl-3-pyrrolidinol | 104641-60-3 [chemicalbook.com]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. phillysim.org [phillysim.org]
- 10. louis.uah.edu [louis.uah.edu]
- To cite this document: BenchChem. [physical properties of (R)-N-Methyl-3-pyrrolidinol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b031351#physical-properties-of-r-n-methyl-3-pyrrolidinol\]](https://www.benchchem.com/product/b031351#physical-properties-of-r-n-methyl-3-pyrrolidinol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com